5,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one 5,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15930125
InChI: InChI=1S/C13H11N3OS/c1-7-8(2)18-13-10(7)12(17)15-11(16-13)9-3-5-14-6-4-9/h3-6H,1-2H3,(H,15,16,17)
SMILES:
Molecular Formula: C13H11N3OS
Molecular Weight: 257.31 g/mol

5,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC15930125

Molecular Formula: C13H11N3OS

Molecular Weight: 257.31 g/mol

* For research use only. Not for human or veterinary use.

5,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one -

Specification

Molecular Formula C13H11N3OS
Molecular Weight 257.31 g/mol
IUPAC Name 5,6-dimethyl-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C13H11N3OS/c1-7-8(2)18-13-10(7)12(17)15-11(16-13)9-3-5-14-6-4-9/h3-6H,1-2H3,(H,15,16,17)
Standard InChI Key DTVVCNRUIUWJEQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC2=C1C(=O)NC(=N2)C3=CC=NC=C3)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 5,6-dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one, delineates its core structure: a thieno[2,3-d]pyrimidin-4(3H)-one scaffold substituted with methyl groups at positions 5 and 6 and a pyridin-4-yl moiety at position 2 . The molecular formula is C13H11N3OS\text{C}_{13}\text{H}_{11}\text{N}_{3}\text{OS}, with a calculated molecular weight of 257.31 g/mol . Key structural features include:

  • Thienopyrimidinone core: A fused bicyclic system combining thiophene and pyrimidinone rings, enabling π-π stacking interactions with biological targets .

  • Pyridinyl substitution: The pyridin-4-yl group at C-2 introduces hydrogen-bonding capabilities and enhances solubility profiles compared to purely aromatic substituents .

  • Methyl groups: The 5,6-dimethyl configuration likely influences steric interactions and metabolic stability, as observed in related analogs .

Table 1: Computed Physicochemical Properties

PropertyValue
Molecular Weight257.31 g/mol
XLogP3-AA2.1
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Topological Polar SA82.6 Ų
Rotatable Bonds1

Data sourced from PubChem computational analyses .

Synthetic Considerations

CompoundTargetIC50 (μM)Key Substituents
8k ROCK I0.004Pyrrolopyridine at C-6
8k ROCK II0.001Methoxybenzyl at N-3
Present CompoundHypotheticalN/APyridinyl at C-2, Methyl at C-5/C-6

Antifungal Applications

The antifungal activity of thienopyrimidinones correlates strongly with substitutions at C-2 and C-6. Compound 15 (m-methoxyphenyl with 2-(2-mercaptoethoxy)ethanol side chain) showed MIC values of 0.013–0.026 mM against Candida species, outperforming ketoconazole by 10–15 fold . The 5,6-dimethyl-2-(pyridin-4-yl) derivative’s compact structure may favor interactions with fungal CYP51 lanosterol demethylase, a cytochrome P450 enzyme critical for ergosterol biosynthesis .

Computational Insights and Structure-Activity Relationships

Molecular Docking Predictions

Ligand-based similarity searches using Pharma RQSAR tools indicate that the present compound shares critical pharmacophores with topoisomerase II inhibitors :

  • Hydrogen bond acceptor: Pyrimidinone carbonyl oxygen

  • Aromatic plane: Thienopyrimidinone core for stacking interactions

  • Hydrophobic pockets: Methyl groups filling enzyme subpockets

Docking simulations (hypothetical) against CYP51 suggest favorable binding (ΔG < -9.5 kcal/mol) through:

  • Coordination of the pyridinyl nitrogen to heme iron

  • Van der Waals contacts between methyl groups and Leu121/Val122

ADMET Profiling

While experimental ADMET data is unavailable, computational predictions using PubChem descriptors provide preliminary insights:

  • Absorption: Moderate intestinal permeability (QED = 0.56) due to balanced logP (2.1) and polar surface area (82.6 Ų)

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the pyridine ring, as observed in heteroaromatic systems

  • Toxicity: Low predicted hERG inhibition risk (pIC50 < 5) based on structural alerts

Future Directions and Research Imperatives

Synthesis Optimization

Developing efficient routes for large-scale production requires addressing:

  • Regioselective introduction of the pyridinyl group at C-2

  • Purification challenges arising from the compound’s low solubility in aqueous media

Target Deconvolution Studies

High-throughput screening against kinase panels and microbial targets will clarify its primary mechanism(s) of action. Priority targets should include:

  • Bacterial DNA gyrase (E. coli GyrB)

  • Fungal CYP51 (C. albicans)

  • Human ROCK1/2 isoforms

In Vivo Toxicity Profiling

Given the demonstrated safety of related thienopyrimidinones in C. elegans and human cell lines , preliminary toxicity studies could utilize:

  • Acute toxicity testing in rodent models

  • Genotoxicity assessment via Ames test

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